REACTION_SMILES
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[Cl:1][c:2]1[n:3][cH:4][cH:5][c:6]2[c:7]1[cH:8][cH:9][o:10]2.[Cu:12][Cl:13].[NH3:11]>>[c:2]1([NH2:11])[n:3][cH:4][cH:5][c:6]2[c:7]1[cH:8][cH:9][o:10]2
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nccc2occc12
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Name
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Cl[Cu]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl[Cu]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
N
|
Name
|
|
Type
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product
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Smiles
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Nc1nccc2occc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |